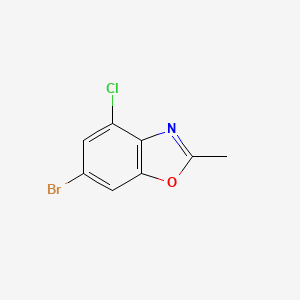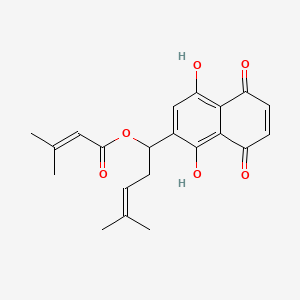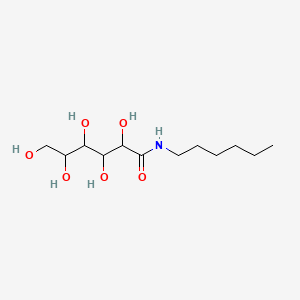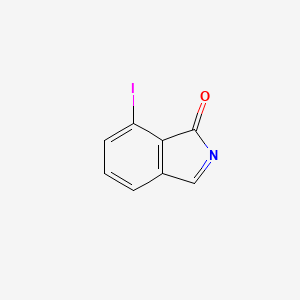
3,3-Dichloro-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-1-butene is an organic compound with the molecular formula C4H6Cl2. It is a chlorinated derivative of butene and is characterized by the presence of two chlorine atoms attached to the third carbon of the butene chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
3,3-Dichloro-1-butene can be synthesized through the chlorination of 1-butene. The reaction typically involves the addition of chlorine gas to 1-butene in the presence of a catalyst or under UV light to facilitate the reaction. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired position on the butene chain.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The process is carried out in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency in the production process.
化学反応の分析
Types of Reactions
3,3-Dichloro-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents such as hydrogen halides, halogens, and other electrophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form different alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Electrophiles: Electrophiles such as hydrogen chloride, bromine, and iodine are used in addition reactions.
Catalysts: Catalysts like palladium, platinum, and nickel are often used to facilitate these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as alcohols, ethers, and amines can be formed.
Addition Products: Addition of hydrogen halides results in the formation of halogenated butenes.
Elimination Products: Elimination reactions can lead to the formation of butadiene or other unsaturated hydrocarbons.
科学的研究の応用
3,3-Dichloro-1-butene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: Research on its biological activity and potential effects on living organisms is ongoing.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Dichloro-1-butene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially affecting their function and activity.
類似化合物との比較
Similar Compounds
3,4-Dichloro-1-butene: Another chlorinated butene with chlorine atoms at different positions.
1,2-Dichloro-1-butene: A compound with chlorine atoms on adjacent carbons.
3,3-Dichloro-2-butene: A structural isomer with the double bond in a different position.
Uniqueness
3,3-Dichloro-1-butene is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable in specific synthetic applications and research studies.
特性
CAS番号 |
38585-77-2 |
|---|---|
分子式 |
C4H6Cl2 |
分子量 |
124.99 g/mol |
IUPAC名 |
3,3-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-3-4(2,5)6/h3H,1H2,2H3 |
InChIキー |
DKJAIBUVFONHMK-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Urea, N,N-diethyl-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15131972.png)



![Propanamide, 2,2-dimethyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15132011.png)
